4-Fluoro-1-(iodomethyl)-2-oxabicyclo[2.2.1]heptane
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Overview
Description
4-Fluoro-1-(iodomethyl)-2-oxabicyclo[221]heptane is a bicyclic compound that features a fluorine atom, an iodomethyl group, and an oxabicycloheptane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-1-(iodomethyl)-2-oxabicyclo[2.2.1]heptane typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a fluorinated cyclohexene derivative with an iodomethylating agent in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-1-(iodomethyl)-2-oxabicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to remove the iodomethyl group or to alter the oxidation state of the compound.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve mild temperatures and solvents like dichloromethane or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. Substitution reactions yield various substituted derivatives, while oxidation and reduction reactions result in modified bicyclic structures with different functional groups.
Scientific Research Applications
4-Fluoro-1-(iodomethyl)-2-oxabicyclo[2.2.1]heptane has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic transformations.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 4-Fluoro-1-(iodomethyl)-2-oxabicyclo[2.2.1]heptane exerts its effects involves interactions with specific molecular targets. The fluorine atom and iodomethyl group can participate in various chemical interactions, influencing the reactivity and stability of the compound. Pathways involved may include nucleophilic substitution, electrophilic addition, and radical-mediated processes.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-1-methylbicyclo[2.2.1]heptane
- 4-Fluoro-1-(chloromethyl)-2-oxabicyclo[2.2.1]heptane
- 4-Fluoro-1-(bromomethyl)-2-oxabicyclo[2.2.1]heptane
Uniqueness
4-Fluoro-1-(iodomethyl)-2-oxabicyclo[2.2.1]heptane is unique due to the presence of both a fluorine atom and an iodomethyl group, which confer distinct reactivity and stability compared to its analogs. The combination of these functional groups allows for a wide range of chemical transformations and applications, making it a valuable compound in various research and industrial contexts.
Properties
Molecular Formula |
C7H10FIO |
---|---|
Molecular Weight |
256.06 g/mol |
IUPAC Name |
4-fluoro-1-(iodomethyl)-2-oxabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C7H10FIO/c8-6-1-2-7(3-6,4-9)10-5-6/h1-5H2 |
InChI Key |
NTTRDJVIPXNZMD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC1(CO2)F)CI |
Origin of Product |
United States |
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